molecular formula C6H10N2O2 B8457725 2-Methylidenepentanediamide CAS No. 18548-33-9

2-Methylidenepentanediamide

Cat. No. B8457725
Key on ui cas rn: 18548-33-9
M. Wt: 142.16 g/mol
InChI Key: WEPLERKEPPOVDU-UHFFFAOYSA-N
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Patent
US04096149

Procedure details

Into 10 ml stainless steel tubes were charged 0.1 mmole RhCl3.3H2O, 0.4 mmole TLTTP, 4 ml pyridine, 1-2 g of nitrile and a stoichiometric equivalent amount of water. The tubes were pressurized to 150 psig with nitrogen and heated at 120° C. for 17 hours and then the products were determined. In this manner, benzonitrile was converted to benzamide and nicotinonitrile was converted to nicotinamide. These reactions were repeated on a scale up of about 10-times using methyleneglutaronitrile as the nitrile, 115° C. for 27 hours and a nitrogen pressure of 210 psig to produce 2-methyleneglutaramide.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RhCl3.3H2O
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
1.5 (± 0.5) g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(N)(=[O:8])C1C=CC=CC=1.C(#N)C1C=CC=NC=1.[C:18]([NH2:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1.C=C(CCC#N)C#N>C(#N)C1C=CC=CC=1.O.N1C=CC=CC=1>[CH2:20]=[C:19]([CH2:24][CH2:23][C:22]([NH2:21])=[O:8])[C:18]([NH2:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
stainless steel
Quantity
10 mL
Type
reactant
Smiles
Name
RhCl3.3H2O
Quantity
0.1 mmol
Type
reactant
Smiles
Name
nitrile
Quantity
1.5 (± 0.5) g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C#N)CCC#N
Step Seven
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 27 hours
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
C=C(C(=O)N)CCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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